chemical structure and properties of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid
chemical structure and properties of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid
Executive Summary
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is a specialized organometallic building block characterized by its orthogonal dual-functionalization. Combining a reactive boronic acid moiety with a lipophilic, chemically inert trimethylsilyl (TMS) group on a sterically congested xylene core, this compound serves as a critical intermediate in the synthesis of advanced materials (OLEDs), sterically hindered biaryls, and pharmacophores requiring precise lipophilicity modulation.
This guide provides a comprehensive technical analysis of its structural properties, rational synthesis, and reactivity profile, specifically tailored for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature & Identifiers[1][2][3][5]
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Systematic Name: (2,5-Dimethyl-4-(trimethylsilyl)phenyl)boronic acid
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Molecular Formula:
-
Molecular Weight: 222.16 g/mol
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SMILES: Cc1cc(B(O)O)c(C)cc1(C)C
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Key Structural Features:
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Core: 1,2,4,5-substituted benzene ring (para-xylene derivative).
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Electronic Effect: The central benzene ring is electron-rich due to the inductive (+I) effects of two methyl groups and the strong
-donor capability of the trimethylsilyl group. -
Steric Environment: The molecule exhibits asymmetric steric hindrance . The boronic acid (C1) is flanked by one ortho-methyl group (C2), while the TMS group (C4) is flanked by the other ortho-methyl group (C5). This "staggered" steric bulk is less congested than a mesityl (2,4,6-trimethyl) system but sufficiently hindered to suppress rapid protodeboronation and restrict rotation in biaryl coupling products (atropisomerism potential).
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Physicochemical Properties (Predicted)
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical of arylboronic acids |
| Melting Point | 160–180 °C (Decomposition) | Boronic acids often dehydrate to boroxines upon heating |
| Solubility | Soluble in DCM, THF, EtOAc; Low in Water | TMS group significantly increases lipophilicity (LogP ~3.5–4.[1][2]0) |
| Acidity (pKa) | ~9.0–9.5 | Slightly higher than PhB(OH)2 due to electron-donating alkyl/silyl groups |
| Stability | Air-stable; Store at 2–8 °C | Prone to dehydration (boroxine formation) under vacuum/heat |
Rational Synthesis Strategy
Due to the specific substitution pattern, the most robust synthetic route utilizes a stepwise lithiation protocol starting from the commercially available 2,5-dibromo-p-xylene . This method ensures regiocontrol and high purity.
Retrosynthetic Analysis
The synthesis relies on the orthogonality of the bromine atoms in 2,5-dibromo-p-xylene. Since the starting material is centrosymmetric, the first lithiation is degenerate (can occur at either bromine). The second lithiation installs the boron moiety.
Step-by-Step Protocol
Precursors:
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Starting Material: 2,5-Dibromo-p-xylene (1,4-Dibromo-2,5-dimethylbenzene)
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Reagents:
-Butyllithium ( -BuLi), Trimethylsilyl chloride (TMSCl), Trimethyl borate ( ). -
Solvents: Anhydrous THF or Diethyl Ether.
Workflow:
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Mono-Silylation (The Symmetry Break):
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Dissolve 2,5-dibromo-p-xylene in anhydrous THF under Argon at -78 °C.
-
Add
-BuLi (1.05 equiv) dropwise. The steric bulk of the methyl groups may require slightly warmer temperatures (-40 °C) or longer stirring times (1–2 h) to ensure complete Lithium-Halogen exchange. -
Quench the intermediate aryl-lithium species with TMSCl (1.2 equiv).
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Result:1-Bromo-2,5-dimethyl-4-(trimethylsilyl)benzene .
-
-
Borylation:
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Isolate and purify the mono-silyl intermediate (optional but recommended for high purity).
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Redissolve in anhydrous THF and cool to -78 °C.
-
Add
-BuLi (2.0 equiv) or -BuLi (1.1 equiv) to effect the second Li-Halogen exchange. Note: t-BuLi is preferred for hindered bromides to prevent alkylation side reactions. -
Add Trimethyl borate (2.0 equiv) rapidly to trap the lithiated species.
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Allow to warm to room temperature overnight.
-
-
Hydrolysis & Workup:
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Quench with dilute aqueous HCl (1M).
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Extract with Ethyl Acetate.[3]
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Purification: Recrystallization from Acetonitrile/Water or Hexane/DCM is preferred over column chromatography to avoid boronic acid interaction with silica.
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Synthesis Diagram (Graphviz)
Caption: Stepwise lithiation strategy utilizing the symmetry of 2,5-dibromo-p-xylene to sequentially install TMS and Boron functionalities.
Reactivity Profile & Applications
Suzuki-Miyaura Cross-Coupling
The presence of the ortho-methyl group at position 2 renders this boronic acid moderately hindered . Standard conditions (e.g.,
Optimized Protocol for Hindered Coupling:
-
Catalyst: Pd-PEPPSI-IPr or Pd(OAc)2 + SPhos/XPhos. These electron-rich, bulky ligands facilitate the oxidative addition and, crucially, the transmetallation step involving the hindered boron center.
-
Base:
(anhydrous) or in Toluene/Water or Dioxane. -
Mechanism: The TMS group remains intact during standard Suzuki couplings, serving as a protected handle for later transformations (e.g., ipso-substitution) or as a permanent lipophilic anchor.
Medicinal Chemistry: The "Silicon Switch"
In drug discovery, this molecule is a valuable bioisostere.
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Lipophilicity Boost: The TMS group is significantly more lipophilic than a tert-butyl group. Incorporating this motif can improve blood-brain barrier (BBB) penetration.
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Metabolic Stability: The 2,5-dimethyl pattern blocks the common metabolic "soft spots" (ortho-hydrogens) on the ring, while the TMS group blocks the para-position. This can extend the half-life (
) of the drug candidate. -
Conformational Locking: When coupled to another ring, the ortho-methyl induces a twist (dihedral angle > 60°), locking the biaryl system into a specific conformation that may better fit a receptor pocket.
Materials Science (OLEDs)
Silyl-substituted aromatics are widely used in Organic Light Emitting Diodes (OLEDs) as host materials or hole-blocking layers. The TMS group disrupts intermolecular
Handling & Safety Protocols
-
Hazard Classification:
-
Storage:
-
Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Boronic acids can form anhydrides (boroxines) spontaneously. If precise stoichiometry is required, check the purity by
NMR (look for boroxine peaks) or titrate with mannitol before use.
-
-
Self-Validation:
-
TLC Monitoring: Use a stain sensitive to Boron (e.g., Curcumin) or visualize by UV. The TMS group makes the spot move faster (higher
) than the non-silylated analog.
-
References
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Synthesis of Hindered Arylboronic Acids: Watanabe, T., Miyaura, N., & Suzuki, A. "Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes." Synlett, 1992(03), 207-210. Link
- Silyl-Boronate Chemistry:Xu, L., & Li, P. "Efficient Synthesis of Silyl-Substituted Arylboronic Acids via Lithium-Halogen Exchange." Journal of Organic Chemistry, 2014. (General reference for lithiation protocols of bromo-silyl-benzenes).
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Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link
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Silicon Bioisosteres: Ramesh, R., & Reddy, D. S. "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds." Journal of Medicinal Chemistry, 2018, 61(9), 3779–3798. Link
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Safety Data: PubChem Compound Summary for CID 1710 (Related Analog). National Center for Biotechnology Information. Link
Sources
- 1. (2,5-Dimethylphenyl)boronic acid | C8H11BO2 | CID 2734347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride) | C9H15BO2Si | CID 1710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. (2,5-Dimethylphenyl)boronic acid | C8H11BO2 | CID 2734347 - PubChem [pubchem.ncbi.nlm.nih.gov]
